

Pazopanib hydrochloride polymorph characterization and comparison

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Compound Focus: Pazopanib Hydrochloride

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Polymorphs of Pazopanib Hydrochloride

The search results confirm the critical importance of polymorphic form as a **Critical Quality Attribute (CQA)** for **Pazopanib Hydrochloride**, as different forms can impact stability, solubility, and bioavailability [1]. The following polymorphs are described:

Polymorph Name	Key Characterization Data (X-Ray Powder Diffraction - XRPD)	Additional Characteristics
Form A (Known form)	Provided for reference; specific peaks not listed in available results [2].	
Form F (Novel form)	Characteristic peaks at 11.3, 14.6, 16.9, 19.5, 19.7, 23.5, and 25.9° ± 0.2° 2θ [2].	• Better solubility in acidic conditions vs. Form A [2]. • IR spectrum provided (see [2] for details).
Undesired ACN Solvate	Mentioned as an undesired form monitored during manufacturing [1].	
Monohydrate & Anhydrous	Monitored during solvent-mediated transformation in manufacturing [1].	

Experimental Protocols for Polymorph Characterization and Monitoring

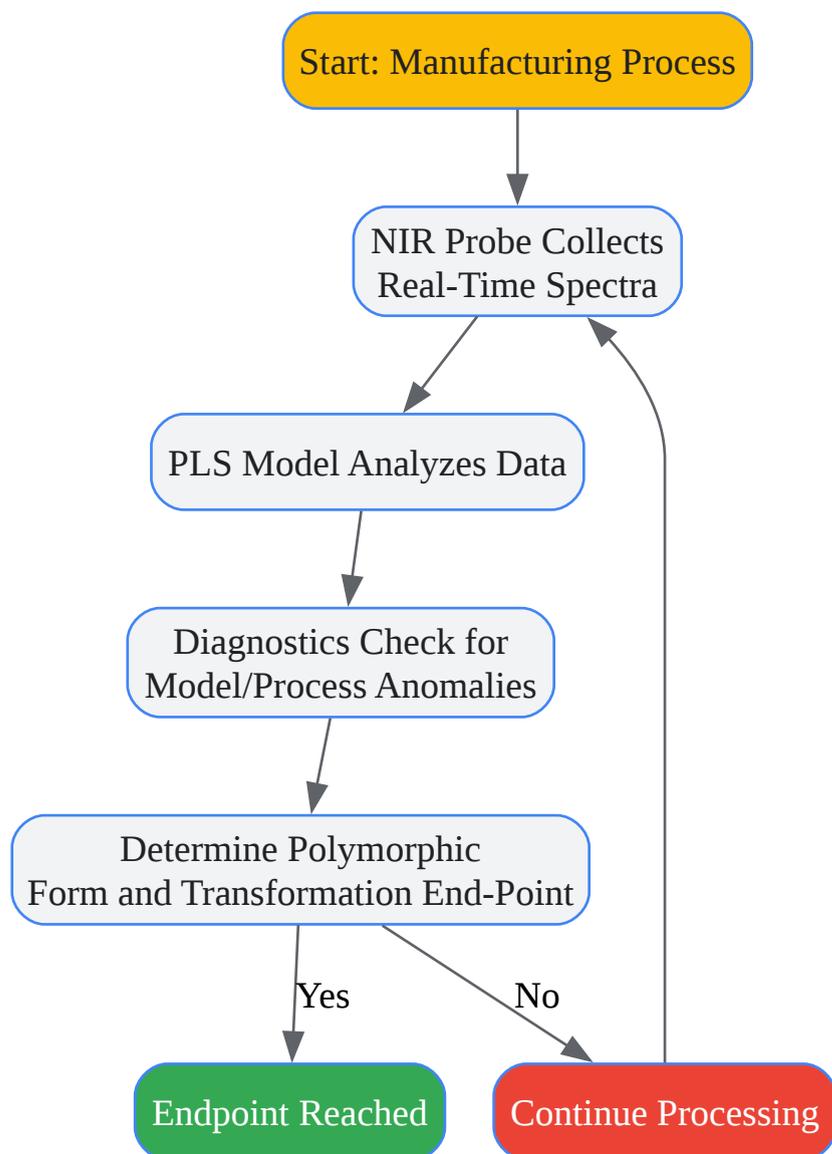
The following experimental details are drawn from the research and patent literature.

In-situ NIR Spectroscopy for Process Monitoring

This technique is used for real-time monitoring of polymorphic transformations, such as from the monohydrate to the anhydrous form [1].

- **Principle:** Utilizes **diffuse reflectance near-infrared (NIR) spectroscopy** with a fiber-optic probe inserted directly into the process equipment (e.g., a filter dryer) [1].
- **Hardware:** A Bruker Matrix-F spectrometer with a custom-designed Hastelloy diffuse reflectance probe featuring a nitrogen purge to prevent fouling of the sapphire window [1].
- **Data Analysis:** A **Partial Least Squares (PLS) model** is created and optimized using data from manufacturing campaigns. This model differentiates between the monohydrate and anhydrous forms to determine the transformation endpoint in real-time. Model diagnostics like **Mahalanobis distance** and **spectral residuals** help identify unexpected process behavior or the presence of undesired forms [1].

The workflow for this monitoring process can be visualized as follows:



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Preparation of Crystalline Form F

Two primary methods are described for obtaining the novel Form F.

- **Method 1: Direct Synthesis**

- **Process:** N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CPMI) and 5-amino-2-methylbenzenesulfonamide (AMBS) are mixed in a solvent, typically **Methanol (MeOH)** or a MeOH/water mixture.
- **Reaction:** The mixture is heated, often to reflux, to facilitate the reaction.

- **Isolation:** A portion of the solvent is distilled off, the mixture is cooled to **0-20°C**, and the resulting solids are isolated and dried to yield Form F [2].
- **Method 2: Form Conversion from Form A**
 - **Process:** Form A of Pazopanib HCl is stirred in a solvent comprising **Methanol (MeOH)** at room temperature for **48 hours or more**.
 - **Isolation:** The solids are then isolated and dried to obtain Form F [2].

Formulation Strategies for Solubility and Bioavailability Enhancement

Pazopanib hydrochloride is a BCS Class IV drug with poor aqueous solubility and variable oral bioavailability [3]. The following formulation strategies have been investigated to overcome these challenges:

Strategy	Formulation Approach	Key Outcome
Solid Dispersions via Hot-Melt Extrusion (HME)	Dispersion of the drug in polymers (e.g., Kollidon VA64 , Affinisol 15LV) using the solvent-free HME process [3].	Significantly enhanced bioavailability; Affinisol-based extrudates showed faster dissolution and good polymorphic stability [3].
Co-solvent Systems	Use of binary solvent mixtures like ethyl acetate + ethanol or ethyl acetate + isopropanol [4].	Maximum solubility achieved at a specific ethyl acetate mass fraction; effective for solubilizing the drug [4].
Wet Milling and Mixing	Creating homogeneous powder mixtures with polymer excipients like Soluplus (in an 8:1 ratio with the drug) [5].	A 300 mg dose of this formulation showed similar exposure and lower variability than a standard 800 mg dose [5].

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